molecular formula C17H24NO3+ B1674123 Hyoscyamine CAS No. 101-31-5

Hyoscyamine

Cat. No. B1674123
CAS RN: 101-31-5
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-LGGPCSOHSA-N
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Description

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine . It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .


Synthesis Analysis

Hyoscyamine is produced via the reduction of hyoscyamine aldehyde . A root-expressed gene from Atropa belladonna, named AbHDH, encodes a hyoscyamine dehydrogenase involved in the formation of hyoscyamine . Overexpression of AbHDH significantly enhanced the biosynthesis of hyoscyamine and the production of anisodamine and scopolamine in root cultures of A. belladonna .


Molecular Structure Analysis

The molecular formula of Hyoscyamine is C17H23NO3 . The structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Hyoscyamine 6β-hydroxylase-catalysed hydroxylation has been studied for its regioselectivity . The study revealed a high level of gene collinearity related to HS synthesis across the family in both types of species .


Physical And Chemical Properties Analysis

Hyoscyamine is a natural plant alkaloid derivative and anticholinergic . The molecular weight of Hyoscyamine is 289.375 g·mol −1 .

Scientific Research Applications

Enantioselective Analysis in Pharmacokinetics

Hyoscyamine, particularly its S-enantiomer, is a muscarinic receptor antagonist used clinically in various applications such as pre-anesthesia and for treating organophosphorus poisoning. Research by John et al. (2012) focused on the pharmacokinetics of hyoscyamine enantiomers in swine, an important model due to physiological similarities to humans. Their study developed a method for analyzing the concentration-time profiles of both hyoscyamine enantiomers in plasma, which is crucial for optimizing treatments for organophosphorus poisoning (John et al., 2012).

Tropane Alkaloid Production Enhancement

Hyoscyamine is part of the tropane alkaloids, which have various medical applications. A study by Norozi et al. (2018) investigated the use of acetylsalicylic acid to enhance the production of hyoscyamine in Hyoscyamus reticulatus hairy root cultures. They found that specific treatments significantly increased the activity of various antioxidant enzymes and the accumulation of hyoscyamine, highlighting a method to potentially increase commercial tropane alkaloid production (Norozi et al., 2018).

Application in Oxidative Stress and Liver Cell Protection

Farsani et al. (2017) explored the antioxidant and antiglycation effects of hyoscyamine on liver cells in rats. Their findings showed that hyoscyamine significantly increased the activity of key antioxidant enzymes and inhibited reactive oxygen species generation, indicating that hyoscyamine could be beneficial in protecting liver cells against oxidative stress and might be useful in treating diseases associated with oxidative stress (Farsani et al., 2017).

Antifungal Activities Against Rice Pathogens

The antifungal properties of hyoscyamine were studied by Abdel-Motaal et al. (2010), who examined its effectiveness against two major rice pathogens. They found that hyoscyamine at certain concentrations significantly inhibited the growth of these pathogens and reduced disease severity in rice plants, suggesting its potential use in agricultural applications to control rice diseases (Abdel-Motaal et al., 2010).

Safety And Hazards

Hyoscyamine may cause serious side effects. Stop using hyoscyamine and call your doctor at once if you have: anxiety, confusion, hallucinations, unusual thoughts or behavior; weakness, memory problems; slurred speech; problems with balance or muscle movement; diarrhea; or pounding heartbeats or fluttering in your chest .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20941522, DTXSID80889335
Record name (3beta)-Hyoscyamine
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Record name Hyoscyamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
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Solubility

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS
Record name Hyoscyamine
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Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia., MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS A COMPETITIVE ANTAGONISM OF THE ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. ... RECEPTORS AFFECTED ARE THOSE OF PERIPHERAL STRUCTURES THAT ARE...STIMULATED OR INHIBITED BY MUSCARINE, THAT IS, EXOCRINE GLANDS & SMOOTH & CARDIAC MUSCLE. RESPONSES TO POSTGANGLIONIC CHOLINERGIC NERVE STIMULATION ARE ALSO INHIBITED...BUT LESS READILY THAN RESPONSES TO INJECTED CHOLINE ESTERS. /ANTIMUSCARINIC DRUGS/
Record name Hyoscyamine
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Product Name

Hyoscyamine

Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER

CAS RN

101-31-5, 912642-93-4
Record name Hyoscyamine [USP:BAN]
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Melting Point

108.5 °C
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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